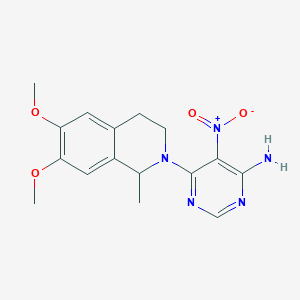

6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

Description

The compound 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine features a pyrimidine core substituted at the 4-position with an amine group and at the 5- and 6-positions with nitro and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline moieties, respectively. The dihydroisoquinoline subunit contributes a bicyclic aromatic system with methoxy and methyl substituents, which are known to enhance lipophilicity and modulate electronic properties .

Properties

IUPAC Name |

6-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-9-11-7-13(25-3)12(24-2)6-10(11)4-5-20(9)16-14(21(22)23)15(17)18-8-19-16/h6-9H,4-5H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRYCHOKIBKTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C3=NC=NC(=C3[N+](=O)[O-])N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Ring: The initial step involves the synthesis of the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where a suitable aldehyde reacts with a dimethoxyphenethylamine derivative under acidic conditions.

Nitration of Pyrimidine: The nitropyrimidine moiety is introduced through a nitration reaction. Pyrimidine is treated with a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid.

Coupling Reaction: The final step involves coupling the nitropyrimidine with the isoquinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the isoquinoline attacks the electrophilic carbon of the nitropyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key reactions influenced by its functional groups:

| Reaction Type | Mechanism | Key Functional Groups |

|---|---|---|

| Oxidation | Conversion to quinoline derivatives via oxidation of the dihydroisoquinoline ring | Dihydroisoquinoline core |

| Reduction | Nitro group reduction to amine derivatives | Nitropyrimidine moiety |

| Substitution | Nucleophilic displacement of the nitro group | Electrophilic nitro group |

| Electrophilic aromatic substitution | Methoxy groups activate the isoquinoline ring for electrophilic attack | Methoxy substituents |

| Nucleophilic attack | Carbonyl carbon in ketone groups reacts with nucleophiles | Ketone functional groups (if present) |

Reagents and conditions for these reactions are detailed below.

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Conditions : Acidic or basic environments.

Reduction

-

Reagents : Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

-

Conditions : Neutral or slightly acidic pH.

Substitution

-

Reagents : Amines, thiols, or other nucleophiles

-

Conditions : Basic or neutral pH to activate nucleophilic sites.

Electrophilic Aromatic Substitution

-

Reagents : Electrophiles (e.g., nitronium ion, halogens)

-

Conditions : Acidic catalysis to generate electrophilic species.

Nucleophilic Attack

-

Reagents : Grignard reagents, hydrides, or other nucleophiles

-

Conditions : Polar aprotic solvents (e.g., THF, DMF).

Major Products

| Reaction Type | Major Products | Structural Features |

|---|---|---|

| Oxidation | Quinoline derivatives | Fully aromatic isoquinoline ring |

| Reduction | Amino derivatives (e.g., 5-aminopyrimidin-4-amine) | Reduced nitro group (NH₂) |

| Substitution | Substituted isoquinoline derivatives (e.g., thioether, amine analogs) | Replacement of nitro group |

| Electrophilic substitution | Halogenated or nitrated isoquinoline derivatives | Additional electrophilic groups |

| Nucleophilic attack | Alkylated or arylated derivatives (if ketone groups are present) | Modified carbonyl functionality |

pH-Dependent Reactivity

The nitropyrimidine moiety’s reactivity is influenced by pH. Protonation of the aromatic nitrogen (N1) at lower pH enhances binding to biological targets, as observed in related pyrimidineamine analogs . This pH-dependent behavior may affect substitution reactions and interactions with nucleophiles.

Structural Variants

| Compound | Key Difference | Reactivity Implication |

|---|---|---|

| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | Lacks nitropyrimidine moiety | Reduced versatility in substitution |

| 5-nitropyrimidin-4-amine | Lacks isoquinoline ring | Limited biological target interactions |

| 6,7-dimethoxy-1-methylisoquinoline | Fully aromatic isoquinoline ring | Different oxidation/reduction pathways |

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for the synthesis of various derivatives. Its unique structural features enable it to participate in multiple chemical reactions, including:

- Formation of Isoquinoline Derivatives : The compound can be utilized to synthesize isoquinoline derivatives through reactions such as Pictet-Spengler reactions.

- Nitration Reactions : The nitropyrimidine moiety can be introduced via nitration processes using agents like nitric acid.

Biology

In biological research, 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine has shown promise as a lead compound in drug discovery. Key applications include:

- Pharmacological Studies : Investigated for its potential to interact with specific enzymes or receptors implicated in various diseases.

- Targeting Cancer and Neurological Disorders : Preliminary studies suggest that this compound may exhibit therapeutic effects against certain cancers and neurological conditions by modulating cellular pathways involved in growth and apoptosis.

Medicine

In medical research, the compound is being explored for its therapeutic potential :

- Anticancer Activity : Research indicates that it may inhibit tumor growth by targeting specific signaling pathways.

- Neuroprotective Effects : Studies are ongoing to assess its efficacy in protecting neuronal cells from degeneration.

Industry

The industrial applications of this compound are notable as well:

- Specialty Chemicals Production : It is used in the manufacture of dyes and pigments due to its unique chemical properties.

- Advanced Materials : The compound's reactivity allows it to be incorporated into polymers and other advanced materials.

Case Studies

Several studies have highlighted the potential applications of 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine:

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotection Studies : Research featured in Neuroscience Letters indicated that the compound could protect against oxidative stress-induced neuronal damage, highlighting its role in neurodegenerative disease therapies.

- Synthesis of Novel Compounds : A comprehensive synthesis study outlined methods for creating new derivatives from this compound that exhibit enhanced biological activity and stability.

Mechanism of Action

The mechanism of action of 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues of the Dihydroisoquinoline Moiety

Several derivatives share the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline scaffold but differ in substituents at the 2-position:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features a carboxylate ester group, enhancing solubility but reducing membrane permeability compared to the pyrimidine-linked target compound .

Pyrimidine-Based Analogues

Compounds with pyrimidine cores but varying substituents:

- 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Substitution at the 5-position with dichloroanilino groups confers strong electron-withdrawing effects, akin to the nitro group in the target compound. However, the dichlorophenyl groups may enhance cytotoxicity but reduce selectivity .

- 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 1013106-66-5): The 4-methylpiperazinyl group at the 6-position improves solubility and basicity, differing from the nitro group’s role in electronic modulation .

Quinazoline Derivatives

- The pyrrolidinyl-pentyl chain may improve pharmacokinetics compared to the target compound’s dihydroisoquinoline group .

Elemental Analysis and Molecular Weight

Functional Group Impact

- However, it may reduce metabolic stability compared to halogen or methoxy substituents .

- Methoxy Groups (Shared Feature) : Improve solubility via hydrogen bonding and moderate lipophilicity, a common trait in CNS-targeting compounds .

- Methyl Substituent on Dihydroisoquinoline: Reduces steric bulk compared to phenyl or benzyl groups, possibly enhancing binding pocket compatibility .

Biological Activity

The compound 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is an organic molecule exhibiting significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

- IUPAC Name : 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

The compound features a complex structure with a nitropyrimidine moiety and an isoquinoline core, which contributes to its unique pharmacological profile.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dimethoxyisoquinoline | Structure | Neuroprotective effects |

| 1-Methylisoquinoline | Structure | Simpler structure, less bioactive |

| 2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetophenone | Structure | Different biological activities |

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

- TRPC6 Channel Modulation : The compound may interact with TRPC6 channels which are involved in calcium signaling in neurons. Studies suggest that modulation of these channels can affect neuronal survival and excitotoxicity during ischemic conditions .

- Inhibition of P-Glycoprotein : Preliminary data suggest that the compound may inhibit P-glycoprotein (P-gp), a key player in drug transport across cell membranes. This inhibition could enhance the bioavailability of co-administered drugs .

- Antioxidant Properties : The presence of methoxy groups in the isoquinoline structure is associated with antioxidant activity, potentially mitigating oxidative stress in neuronal tissues .

Neuroprotective Effects

In a study examining the neuroprotective properties of related isoquinoline derivatives, compounds similar to 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine demonstrated significant reductions in neuronal apoptosis under oxidative stress conditions. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases .

Anticancer Activity

A recent investigation into the anticancer potential of pyrimidine derivatives revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic: What synthetic strategies are applicable for introducing the nitro group in 5-nitropyrimidine derivatives like this compound?

Methodological Answer:

The nitro group at the 5-position of pyrimidine is critical for electronic and steric effects. A common approach involves nitration of pyrimidine precursors under controlled conditions. For example:

- Stepwise Functionalization : Begin with a halogenated pyrimidine core (e.g., 4-aminopyrimidine), followed by nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Temperature control (<0°C) minimizes decomposition .

- Regioselectivity Challenges : The nitro group’s orientation can be influenced by directing groups (e.g., methoxy or amine substituents). Computational pre-screening of reaction pathways (e.g., DFT for transition-state analysis) helps predict regioselectivity .

- Stability Considerations : Nitro groups in pyrimidines may undergo reduction under catalytic hydrogenation. Use milder reducing agents (e.g., Zn/NH₄Cl) for selective transformations .

Advanced: How can quantum chemical calculations guide the design of reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum mechanical methods (e.g., density functional theory, DFT) enable a priori prediction of reaction mechanisms:

- Transition-State Analysis : Calculate activation energies for nitration or coupling steps to identify feasible pathways. For example, evaluate the energy barrier for nucleophilic attack at the pyrimidine C5 position .

- Solvent and Catalyst Screening : Use COSMO-RS simulations to model solvent effects on reaction yields. For coupling reactions involving the dihydroisoquinoline moiety, screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) using charge-transfer descriptors .

- Validation with Experimental Data : Cross-reference computed intermediates with spectroscopic data (e.g., NMR shifts of nitro-group protons) to refine computational models .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Determine absolute configuration and intramolecular interactions. For example, in related pyrimidines, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations, with dihedral angles between pyrimidine and isoquinoline moieties critical for packing .

Advanced: How do conformational dynamics and intermolecular interactions influence this compound’s biological activity?

Methodological Answer:

- Conformational Analysis :

- Dihedral Angles : Use X-ray data to measure angles between pyrimidine and dihydroisoquinoline planes. For example, a 12.8° twist in analogous compounds optimizes π-π stacking with biological targets .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (as seen in crystal structures) restrict rotational freedom, enhancing binding specificity .

- Biological Assay Design :

- Molecular Docking : Compare rigid (crystallographic) vs. flexible (MD-simulated) conformers to identify bioactive poses.

- SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy) and correlate with activity trends using Free-Wilson analysis .

Advanced: How can conflicting crystallographic data on polymorphic forms inform structural optimization?

Methodological Answer:

- Polymorph Characterization :

- Compare unit cell parameters (e.g., space group, Z′) across polymorphs. For example, a 5° variation in dihedral angles between polymorphs of N-(4-chlorophenyl)-pyrimidine derivatives alters solubility .

- Analyze weak interactions (C–H⋯O, C–H⋯π) driving packing differences. Use Hirshfeld surfaces to quantify interaction contributions .

- Resolution Strategies :

Basic: What are the key considerations for optimizing reaction conditions in scale-up synthesis?

Methodological Answer:

- Solvent Selection : High-polarity solvents (DMF, DMSO) enhance solubility but complicate purification. Switch to toluene/water biphasic systems for easier extraction .

- Catalyst Loading : For Suzuki-Miyaura coupling (e.g., attaching dihydroisoquinoline), use Pd/PR₃ catalysts at ≤1 mol% to reduce metal contamination .

- Process Control : Implement inline FTIR or Raman spectroscopy to monitor nitro-group introduction and adjust stoichiometry in real-time .

Advanced: How can machine learning models predict synthetic accessibility and retrosynthetic pathways?

Methodological Answer:

- Data Curation : Train models on databases like Reaxys or Pistachio, filtering for pyrimidine derivatives with nitro and dihydroisoquinoline groups .

- Retrosynthetic Planning :

- Validation : Compare ML-predicted routes with experimental yields, iterating on feature importance (e.g., steric hindrance vs. electronic effects) .

Advanced: What methodologies address contradictions in biological activity data across similar compounds?

Methodological Answer:

- Meta-Analysis Frameworks :

- Bayesian Network Models : Integrate disparate datasets (e.g., IC₅₀, solubility, logP) to identify confounding variables (e.g., assay pH or cell line variability) .

- Structure-Activity Landscape Index (SALI) : Quantify activity cliffs where small structural changes (e.g., methoxy → ethoxy) cause large activity shifts .

- Experimental Triangulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.